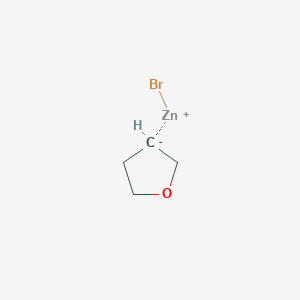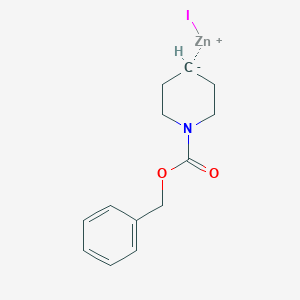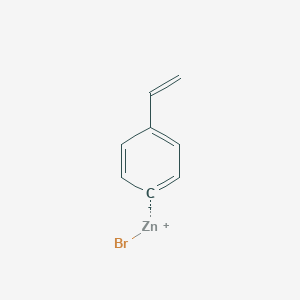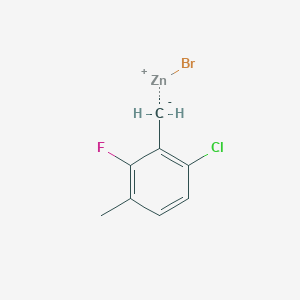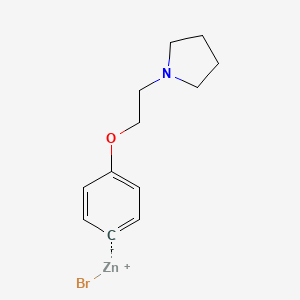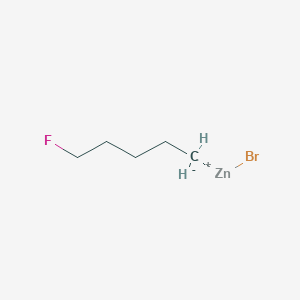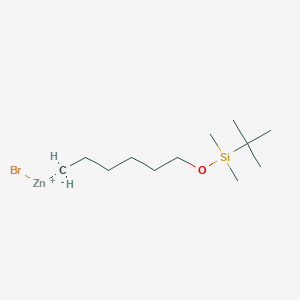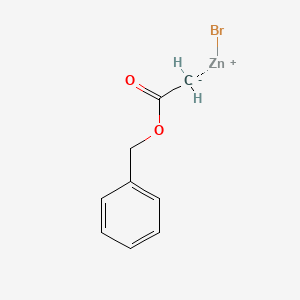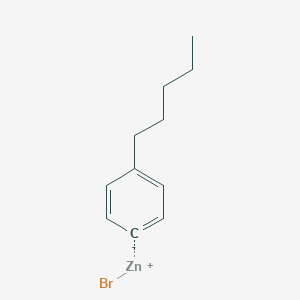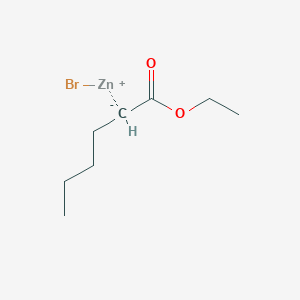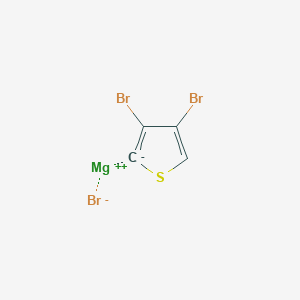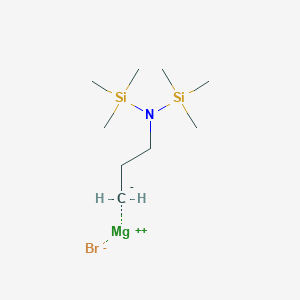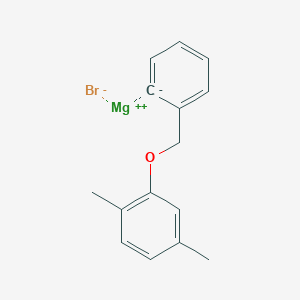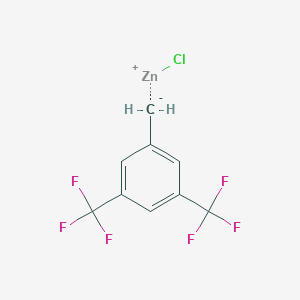
(3,5-Bis(trifluoromethyl)benzyl)zinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Bis(trifluoromethyl)benzyl)zinc chloride is an organozinc compound that features a benzyl group substituted with two trifluoromethyl groups at the 3 and 5 positions, bonded to a zinc chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)benzyl)zinc chloride typically involves the reaction of (3,5-Bis(trifluoromethyl)benzyl) chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3,5-Bis(trifluoromethyl)benzyl) chloride+Zn→(3,5-Bis(trifluoromethyl)benzyl)zinc chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and acyl chlorides. Typical conditions involve the use of polar aprotic solvents like THF or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used along with ligands like triphenylphosphine. Reactions are typically carried out under an inert atmosphere at elevated temperatures.
Major Products:
Substitution Reactions: Products include substituted benzyl derivatives with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学研究应用
(3,5-Bis(trifluoromethyl)benzyl)zinc chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Used in the development of new drug candidates and therapeutic agents.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (3,5-Bis(trifluoromethyl)benzyl)zinc chloride involves the transfer of the benzyl group to an electrophile, facilitated by the zinc center. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the benzyl group and enhancing its nucleophilicity. This allows for efficient formation of new bonds with various electrophiles.
相似化合物的比较
(3,5-Bis(trifluoromethyl)benzyl)magnesium chloride: Similar in structure but contains magnesium instead of zinc.
(3,5-Bis(trifluoromethyl)benzyl)lithium: Contains lithium instead of zinc, with different reactivity and applications.
Uniqueness: (3,5-Bis(trifluoromethyl)benzyl)zinc chloride is unique due to the presence of zinc, which provides distinct reactivity compared to magnesium and lithium analogs. Zinc compounds are generally more stable and less reactive, making them suitable for selective transformations in organic synthesis.
属性
IUPAC Name |
chlorozinc(1+);1-methanidyl-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6.ClH.Zn/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUUPLREISPXQP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
